molecular formula C21H20N4O4 B14103008 1-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-propylquinazoline-2,4(1H,3H)-dione

1-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-propylquinazoline-2,4(1H,3H)-dione

Cat. No.: B14103008
M. Wt: 392.4 g/mol
InChI Key: VVPKRCIYQYWXRS-UHFFFAOYSA-N
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Description

1-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-propylquinazoline-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the oxadiazole ring and the methoxyphenyl group in its structure contributes to its unique chemical properties and biological activities.

Preparation Methods

The synthesis of 1-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-propylquinazoline-2,4(1H,3H)-dione typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Oxadiazole Ring: This can be achieved by reacting a suitable hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

    Attachment of the Methoxyphenyl Group:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized by cyclization reactions involving appropriate precursors.

    Final Assembly: The final step involves the coupling of the oxadiazole and quinazoline moieties under suitable conditions to form the target compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

1-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-propylquinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions, leading to a variety of substituted derivatives.

    Coupling Reactions: The compound can participate in coupling reactions with various electrophiles or nucleophiles, leading to the formation of new C-C or C-N bonds.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound has shown promise as a potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-propylquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: It can inhibit the activity of certain enzymes involved in critical biological processes, leading to therapeutic effects.

    Interacting with Receptors: The compound may bind to specific receptors on the cell surface or within the cell, modulating signaling pathways and cellular responses.

    Inducing Apoptosis: It can trigger programmed cell death (apoptosis) in cancer cells, thereby inhibiting tumor growth.

The exact molecular targets and pathways involved depend on the specific biological context and the type of cells or organisms being studied.

Comparison with Similar Compounds

1-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-propylquinazoline-2,4(1H,3H)-dione can be compared with other similar compounds, such as:

    Quinazoline Derivatives: Compounds like erlotinib and gefitinib, which are used as anticancer agents, share the quinazoline core but differ in their substituents and specific biological activities.

    Oxadiazole Derivatives: Compounds containing the oxadiazole ring, such as certain antimicrobial agents, may have similar structural features but different pharmacological profiles.

    Methoxyphenyl Derivatives: Compounds with the methoxyphenyl group, such as certain analgesics and anti-inflammatory agents, may exhibit similar chemical properties but distinct biological effects.

The uniqueness of this compound lies in its specific combination of structural features, which contribute to its unique chemical and biological properties.

Properties

Molecular Formula

C21H20N4O4

Molecular Weight

392.4 g/mol

IUPAC Name

1-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-propylquinazoline-2,4-dione

InChI

InChI=1S/C21H20N4O4/c1-3-12-24-20(26)16-6-4-5-7-17(16)25(21(24)27)13-18-22-19(23-29-18)14-8-10-15(28-2)11-9-14/h4-11H,3,12-13H2,1-2H3

InChI Key

VVPKRCIYQYWXRS-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC=C(C=C4)OC

Origin of Product

United States

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